An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazolo[4,3-b]pyridin-3-amine
An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazolo[4,3-b]pyridin-3-amine
Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic compound featuring a fused isothiazole and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have shown potential as inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in viral entry and trafficking, highlighting their promise as broad-spectrum antiviral agents[1][2][3][4][5]. The unique arrangement of nitrogen and sulfur atoms in the isothiazolopyridine core imparts specific electronic and steric properties that are crucial for its biological activity.
This technical guide provides a comprehensive overview of the synthesis and characterization of the parent compound, Isothiazolo[4,3-b]pyridin-3-amine. It is intended for researchers and professionals in drug discovery and development, offering a detailed, step-by-step synthetic protocol, in-depth characterization methodologies, and the scientific rationale behind the experimental choices.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis of Isothiazolo[4,3-b]pyridin-3-amine (1) suggests a synthetic route starting from readily available 2-aminopyridine-3-carbonitrile (2). The key transformation involves the construction of the isothiazole ring onto the pyridine core. This can be achieved through the introduction of a sulfur functionality and subsequent cyclization.
A proposed synthetic strategy involves the conversion of the cyano group of 2-aminopyridine-3-carbonitrile (2) into a thioamide (3), followed by an oxidative cyclization to form the isothiazole ring of the target compound (1). This approach is advantageous as it utilizes a common and reliable method for the formation of the isothiazole ring.
Experimental Protocols
Synthesis of 2-Amino-3-thiocarbamoylpyridine (3)
The first step in the synthesis is the conversion of the nitrile group of 2-aminopyridine-3-carbonitrile (2) into a thioamide. This is typically achieved by reacting the nitrile with a source of hydrogen sulfide.
Protocol:
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To a solution of 2-aminopyridine-3-carbonitrile (2) (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine, introduce a stream of hydrogen sulfide gas at room temperature.
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Alternatively, treat the solution with a soluble sulfide salt like sodium hydrosulfide (NaSH).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is typically poured into water to precipitate the product.
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The crude thioamide (3) is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
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Solvent: Pyridine is often used as a solvent as it can also act as a base to facilitate the reaction. Triethylamine can be added as a co-base.
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Sulfur Source: Gaseous hydrogen sulfide is a common reagent for this transformation. Using a soluble sulfide salt like NaSH can offer better control over the reaction.
Synthesis of Isothiazolo[4,3-b]pyridin-3-amine (1)
The final step is the oxidative cyclization of the 2-amino-3-thiocarbamoylpyridine (3) to form the isothiazole ring. This intramolecular cyclization is typically promoted by an oxidizing agent.
Protocol:
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Suspend the 2-amino-3-thiocarbamoylpyridine (3) (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or methanol.
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Add an oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide (H₂O₂), dropwise to the suspension at a controlled temperature, typically 40°C[6][7].
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Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
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After the reaction is complete, the mixture is cooled, and the product can be isolated by filtration.
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The crude Isothiazolo[4,3-b]pyridin-3-amine (1) can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
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Oxidizing Agent: Hydrogen peroxide is a common and effective oxidizing agent for this type of cyclization. The reaction proceeds via the formation of a disulfide intermediate, followed by intramolecular nucleophilic attack of the amino group and subsequent elimination to form the isothiazole ring.
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Solvent: DCM or methanol are suitable solvents that are relatively inert to the oxidizing conditions and can suspend the starting material effectively.
Characterization of Isothiazolo[4,3-b]pyridin-3-amine (1)
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the amine group. The chemical shifts and coupling constants will be characteristic of the isothiazolo[4,3-b]pyridine scaffold.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. A study on the 13C NMR of all four isothiazolopyridine isomers provides valuable reference data for the assignment of the carbon signals[4].
Predicted ¹H and ¹³C NMR Data:
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons on the pyridine ring, a broad singlet for the NH₂ protons. |
| ¹³C NMR | Signals corresponding to the carbons of the fused ring system. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.
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Expected Molecular Ion Peak: For Isothiazolo[4,3-b]pyridin-3-amine (C₆H₅N₃S), the expected exact mass is approximately 151.0204 Da[8]. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to this mass.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
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Expected Absorptions: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-S stretching vibrations.
Melting Point (MP)
The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
Purification and Purity Assessment
The purity of the final compound is crucial for its intended application, especially in drug development.
Purification Methods
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Column Chromatography: This is a standard technique for purifying organic compounds. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity.
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Recrystallization: This method is effective for purifying crystalline solids. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
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Cation-Exchange Chromatography: This technique can be particularly useful for purifying aminopyridine derivatives by separating them from non-basic impurities[9].
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive analytical technique for assessing the purity of a compound. A single sharp peak in the chromatogram indicates a high purity level.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for Isothiazolo[4,3-b]pyridin-3-amine.
Characterization Workflow
Caption: Workflow for the characterization and purity assessment.
Conclusion
The synthesis and characterization of Isothiazolo[4,3-b]pyridin-3-amine provide access to a valuable building block for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on established chemical transformations and offers a practical approach for obtaining this important heterocyclic compound. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the final product, which is a critical prerequisite for its use in medicinal chemistry research and drug development.
References
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
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Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. [Link]
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Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions:... ResearchGate. [Link]
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Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118. PubChem. [Link]
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Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]
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Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]
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(PDF) Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. [Link]
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Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. [Link]
-
Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions:... ResearchGate. [Link]
-
Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118. PubChem. [Link]
-
Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]
-
(PDF) Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]
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